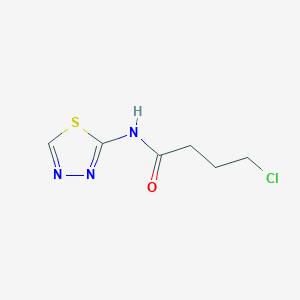

4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

Descripción

BenchChem offers high-quality 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS/c7-3-1-2-5(11)9-6-10-8-4-12-6/h4H,1-3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVINGJRLYFGATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)NC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395058 | |

| Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544700-56-3 | |

| Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

CAS Number: 544700-56-3

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is nascent, this document consolidates foundational knowledge by detailing a robust, representative synthetic pathway, discussing the well-established pharmacological significance of its constituent moieties—the 1,3,4-thiadiazole ring and the chloro-butanamide side chain—and providing essential protocols for its handling, characterization, and potential application. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of novel thiadiazole derivatives.

Introduction and Molecular Overview

4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (CAS No. 544700-56-3) is a derivative of the 1,3,4-thiadiazole heterocyclic system. The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2][3][4] This is attributed to the ring's unique electronic properties, its ability to participate in hydrogen bonding, and its metabolic stability. The incorporation of a chloro-butanamide side chain introduces a reactive electrophilic site and modulates the lipophilicity of the parent amine, potentially influencing its pharmacokinetic and pharmacodynamic profile. The presence of a chlorine atom can significantly enhance the biological activity of a molecule.[5][6]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 544700-56-3 |

| Molecular Formula | C₆H₈ClN₃OS |

| Molecular Weight | 205.67 g/mol |

| Canonical SMILES | C1CC(C(=O)NC2=NN=C(S2)N)Cl |

| InChI Key | Not available in public databases |

Synthesis and Mechanism

The synthesis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide can be logically approached via a two-step process: first, the formation of the core 2-amino-1,3,4-thiadiazole ring, followed by its N-acylation.

Synthesis of 2-amino-1,3,4-thiadiazole (Precursor)

The most common and efficient method for the synthesis of 2-amino-1,3,4-thiadiazoles is the cyclization of thiosemicarbazide with a suitable one-carbon synthon, often an acid or its derivative. A well-established method involves the reaction of thiosemicarbazide with an acid in the presence of a dehydrating agent like polyphosphate ester (PPE) or phosphorus oxychloride.[7][8]

Diagram 1: Synthesis of 2-amino-1,3,4-thiadiazole

Caption: Reaction scheme for the synthesis of the 2-amino-1,3,4-thiadiazole precursor.

N-acylation to Yield 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

The final step is a standard nucleophilic acyl substitution. The amino group of the thiadiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[9]

Diagram 2: N-acylation of 2-amino-1,3,4-thiadiazole

Caption: Final acylation step to produce the target compound.

Experimental Protocols

Synthesis of 2-amino-1,3,4-thiadiazole

-

Materials: Thiosemicarbazide, formic acid, polyphosphate ester (PPE), chloroform, sodium bicarbonate.

-

Procedure:

-

To a solution of formic acid (5 mmol) in chloroform (30 mL), add polyphosphate ester (20 g) and thiosemicarbazide (5 mmol).

-

Heat the reaction mixture to reflux (approximately 60-65°C) for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and carefully add distilled water (15 mL).

-

Neutralize the remaining PPE by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The resulting precipitate is filtered, washed with cold water, and then with a small amount of cold ethanol.

-

Dry the solid product under vacuum to yield 2-amino-1,3,4-thiadiazole.

-

Synthesis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

-

Materials: 2-amino-1,3,4-thiadiazole, 4-chlorobutyryl chloride, dry pyridine (or triethylamine), dry dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-amino-1,3,4-thiadiazole (10 mmol) in dry DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add dry pyridine (12 mmol) to the solution and cool the flask to 0°C in an ice bath.

-

Slowly add a solution of 4-chlorobutyryl chloride (11 mmol) in dry DCM (20 mL) to the cooled mixture over 30 minutes with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Wash the reaction mixture sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (DMSO-d₆) | - Singlet for the NH proton (δ ~12-13 ppm).- Triplet for the -CH₂-Cl group (δ ~3.7 ppm).- Triplet for the -CH₂-C=O group (δ ~2.6 ppm).- Multiplet for the central -CH₂- group (δ ~2.1 ppm). |

| ¹³C NMR (DMSO-d₆) | - Carbonyl carbon (C=O) signal (δ ~170 ppm).- Thiadiazole ring carbons (δ ~165 ppm and ~150 ppm).- Methylene carbon attached to chlorine (-CH₂-Cl) (δ ~45 ppm).- Other methylene carbons (δ ~30-35 ppm). |

| FT-IR (KBr, cm⁻¹) | - N-H stretching vibration (~3200-3300 cm⁻¹).- C=O (amide I) stretching vibration (~1680-1700 cm⁻¹).- C=N stretching of the thiadiazole ring (~1600 cm⁻¹).- C-Cl stretching vibration (~650-800 cm⁻¹). |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 206.0. |

Note: The exact chemical shifts (δ) in NMR may vary depending on the solvent and concentration.[8][10][11][12]

Potential Applications and Significance in Drug Discovery

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide spectrum of pharmacological activities.[2][3][4] Derivatives have been reported to possess:

-

Antimicrobial Activity: The thiadiazole ring is a common feature in many antibacterial and antifungal agents.[1][13]

-

Anticancer Properties: Certain thiadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[4]

-

Anti-inflammatory and Analgesic Effects: This class of compounds has been explored for its potential to inhibit inflammatory pathways.[4]

-

Anticonvulsant Activity: The thiadiazole nucleus is also being investigated for its role in developing new treatments for epilepsy.[2]

The chloro-butanamide moiety acts as a potential covalent modifier. The terminal chlorine is a good leaving group, making the molecule susceptible to nucleophilic attack by amino acid residues (e.g., cysteine, histidine) in enzyme active sites. This could lead to irreversible inhibition, a mechanism exploited in many targeted therapies. The overall structure of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide makes it an interesting candidate for screening in various biological assays, particularly in the fields of oncology and infectious diseases.

Safety and Handling

As a senior application scientist, ensuring laboratory safety is paramount. The following precautions are mandatory when handling 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and its precursors.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14][15][16]

-

Handling Acyl Chlorides: 4-chlorobutyryl chloride is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.[17]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[14][16]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][16]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

Conclusion

4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is a molecule with significant potential, stemming from the proven pharmacological relevance of the 1,3,4-thiadiazole core and the reactive nature of the chloro-alkanamide side chain. This guide provides a foundational framework for its synthesis, characterization, and safe handling. The presented protocols, grounded in established chemical principles, offer a reliable starting point for researchers to produce this compound for further investigation. It is hoped that this document will facilitate the exploration of this and related compounds, ultimately contributing to the discovery of novel therapeutic agents.

References

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. ResearchGate. Available at: [Link]

-

pharmacological activity of 1,3,4-thiadiazole derivatives and its complexes: a review. (2018). International Research Journal of Pharmacy. Available at: [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health (NIH). Available at: [Link]

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2022). MDPI. Available at: [Link]

-

Science Dossier - How chlorine in molecules affects biological activity. Eurochlor. Available at: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). MDPI. Available at: [Link]

-

1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. (2023). PubMed. Available at: [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. ResearchGate. Available at: [Link]

-

GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. Available at: [Link]

-

Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. (2015). ACS Publications. Available at: [Link]

-

1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

-

Amines. NCERT. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (2013). PubMed. Available at: [Link]

-

a-novel-approach-to-the-synthesis-of-1-3-4-thiadiazole-2-amine-derivatives. Bohrium. Available at: [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

The Chemistry of Lanthanides in Biology: Recent Discoveries, Emerging Principles, and Technological Applications. National Institutes of Health (NIH). Available at: [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajprd.com [ajprd.com]

- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurochlor.org [eurochlor.org]

- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ncert.nic.in [ncert.nic.in]

- 10. mdpi.com [mdpi.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. aksci.com [aksci.com]

- 17. chemos.de [chemos.de]

synthesis pathway of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

An In-Depth Technical Guide to the Synthesis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Derivatives of this heterocycle exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The unique electronic and structural features of the 1,3,4-thiadiazole ring allow it to act as a hydrogen bond acceptor and a bioisosteric replacement for other functional groups, enhancing molecular interactions with biological targets.[2][4]

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a molecule that combines the pharmacologically significant 1,3,4-thiadiazole core with a reactive alkyl chloride moiety. This terminal chloride group makes the compound a valuable intermediate for further elaboration, enabling the introduction of various nucleophilic groups to explore structure-activity relationships (SAR) in drug discovery programs.[6][7][8]

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, reveals a straightforward and efficient synthetic strategy. The primary disconnection is at the amide bond, a robust and well-understood linkage in organic synthesis. This disconnection yields two key precursors: the heterocyclic amine, 2-amino-1,3,4-thiadiazole, and a suitable acylating agent, 4-chlorobutyryl chloride. Each of these precursors can be synthesized from readily available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of Key Precursors

This section details the validated synthesis protocols for the two essential building blocks identified in the retrosynthetic analysis.

Synthesis of 2-Amino-1,3,4-thiadiazole

Mechanistic Insight: The formation of the 2-amino-1,3,4-thiadiazole ring is most commonly achieved through the acid-catalyzed cyclization of thiosemicarbazide.[9] The reaction proceeds via nucleophilic attack of the nitrogen on a carbonyl carbon (or its equivalent), followed by an intramolecular cyclization and dehydration to yield the stable aromatic heterocycle.[9] Various acids and dehydrating agents can be employed; the following protocol utilizes formic acid, which serves as both the source of the C5 carbon of the heterocycle and the reaction medium.[10]

Experimental Protocol:

-

Accurately weigh 5.00 g of thiosemicarbazide and place it in a 50 mL three-necked flask equipped with a magnetic stirrer.

-

In an ice bath, add 5.00 mL of formic acid to the flask at once while stirring.

-

Once a slurry forms, slowly add 6.00 mL of concentrated hydrochloric acid dropwise, maintaining the cold temperature.

-

After the addition is complete, transfer the flask to a preheated oil bath at 107 °C and stir vigorously for 4.5 to 5.0 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[10]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully adjust the pH of the solution to 8-9 using concentrated ammonia. Perform this step in a well-ventilated fume hood.

-

Cool the mixture in a refrigerator overnight to facilitate the precipitation of the product.

-

Collect the white crystals by filtration, wash three times with ice-cold water, and recrystallize from distilled water to obtain the pure 2-amino-1,3,4-thiadiazole.[10]

Data Presentation: Reagent Properties

| Reagent | Molar Mass ( g/mol ) | Form | CAS Number |

| Thiosemicarbazide | 91.13 | Solid | 79-19-6 |

| Formic Acid | 46.03 | Liquid | 64-18-6 |

| Hydrochloric Acid | 36.46 | Liquid | 7647-01-0 |

| 2-Amino-1,3,4-thiadiazole | 101.13 | Solid | 4005-51-0 |

Workflow Visualization:

Caption: Workflow for 2-Amino-1,3,4-thiadiazole synthesis.

Synthesis of 4-Chlorobutyryl Chloride

Mechanistic Insight: 4-Chlorobutyryl chloride is effectively synthesized from γ-butyrolactone. The reaction involves the ring-opening of the lactone and subsequent chlorination. While various chlorinating agents like thionyl chloride or phosgene can be used, this protocol utilizes bis(trichloromethyl) carbonate (triphosgene), a safer solid alternative to gaseous phosgene.[11][12] The reaction is typically catalyzed by an amine or an amide, such as N,N-dimethylformamide (DMF), which forms a Vilsmeier-Haack type intermediate to facilitate the reaction.[13]

Experimental Protocol:

-

To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add toluene, 1.5 mol of γ-butyrolactone, and 0.1 mol of a suitable catalyst (e.g., N,N-dimethylaniline or DMF).[11][13]

-

Heat the mixture to 80 °C in a water bath with stirring.

-

Slowly add a solution of 1.0 mol of bis(trichloromethyl) carbonate in toluene. An exothermic reaction may be observed.

-

After the addition is complete, maintain the reaction at 80 °C and continue stirring for 2-4 hours, monitoring the reaction by GC or TLC.[11]

-

Once the reaction is complete, cool the mixture and pass a stream of nitrogen through it to remove any residual volatile byproducts.[11]

-

The crude product is purified by fractional distillation under reduced pressure. Collect the fraction boiling at 105-112 °C (at 50 mmHg) to obtain pure 4-chlorobutyryl chloride.[11][13]

Data Presentation: Reagent Properties

| Reagent | Molar Mass ( g/mol ) | Form | CAS Number |

| γ-Butyrolactone | 86.09 | Liquid | 96-48-0 |

| Bis(trichloromethyl) carbonate | 296.75 | Solid | 32315-10-9 |

| N,N-Dimethylaniline (Catalyst) | 121.18 | Liquid | 121-69-7 |

| 4-Chlorobutyryl chloride | 141.00 | Liquid | 4635-59-0 |

Workflow Visualization:

Caption: Acylation of 2-amino-1,3,4-thiadiazole.

Part III: Characterization and Validation

To confirm the identity and purity of the synthesized 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a suite of standard analytical techniques should be employed.

Data Presentation: Expected Product Characteristics

| Property | Expected Value/Observation |

| CAS Number | 544700-56-3 [14] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| FT-IR (cm⁻¹) | ~3200-3300 (N-H stretch), ~1680-1700 (C=O amide I), ~1550 (C=N stretch), ~700 (C-Cl stretch) [15][16] |

| ¹H-NMR (ppm) | Signals corresponding to the -CH₂-CH₂-CH₂-Cl protons (multiplets), a broad singlet for the amide N-H, and a singlet for the C5-H of the thiadiazole ring (if unsubstituted). |

| ¹³C-NMR (ppm) | Signals for the amide carbonyl carbon (~170 ppm), thiadiazole ring carbons (~150-170 ppm), and the aliphatic carbons of the butyl chain. [17][18] |

| Mass Spec (m/z) | Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of C₆H₈ClN₃OS (221.67 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound. |

Conclusion

This guide has outlined a robust and well-referenced three-stage synthetic pathway for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. The strategy relies on the initial preparation of two key intermediates, 2-amino-1,3,4-thiadiazole and 4-chlorobutyryl chloride, followed by a final amide coupling. The protocols provided are based on established chemical principles and supported by literature precedents, ensuring a high degree of reliability and reproducibility. The final product is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry, where the 1,3,4-thiadiazole moiety continues to be a source of promising therapeutic agents. [5][20]

References

-

Alya'a Jabbar Ahmed. (2018). PHARMACOLOGICAL ACTIVITY OF 1,3,4-THIADIAZOLE DERIVATIVES AND ITS COMPLEXES: A REVIEW. International Research Journal of Pharmacy. [Link]

-

Chudzik, M., et al. (2015). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Link]

-

Kumar, D., et al. (2023). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Future Medicinal Chemistry. [Link]

-

Kamel, M. G., et al. (n.d.). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. Scilit. Retrieved from [Link]

-

ResearchGate. (2015). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobutyryl chloride. PrepChem.com. Retrieved from [Link]

-

Taylor & Francis Online. (2017). Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles. Taylor & Francis Online. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Retrieved from [Link]

-

PubMed. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. PubMed. [Link]

- Google Patents. (n.d.). CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride. Google Patents.

-

PubMed. (2016). Synthesis and Biological Evaluation of Novel 1,3,4-thiadiazole Derivatives Incorporating Benzisoselenazolone Scaffold as Potential Antitumor Agents. PubMed. [Link]

-

Frontiers. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers. [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

-

MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]

-

ACS Publications. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. [Link]

- Google Patents. (n.d.). CN101445447A - Synthesis method for 4-chlorobutyryl chloride. Google Patents.

- Google Patents. (n.d.). CN101624340A - Preparation method of 4-chlorobutyryl chloride. Google Patents.

-

MDPI. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. [Link]

-

Semantic Scholar. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Semantic Scholar. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. [Link]

-

ResearchGate. (2016). Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results. ResearchGate. [Link]

-

DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. [Link]

-

Revista Virtual de Química. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]

- 6. scilit.com [scilit.com]

- 7. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel 1,3,4-thiadiazole Derivatives Incorporating Benzisoselenazolone Scaffold as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 10. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 11. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 12. guidechem.com [guidechem.com]

- 13. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 14. scbt.com [scbt.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. jocpr.com [jocpr.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. mdpi.com [mdpi.com]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Charting a Course in Unexplored Territory

The compound 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide represents a frontier in medicinal chemistry. While its precise mechanism of action remains to be fully elucidated in publicly accessible literature, the 1,3,4-thiadiazole scaffold to which it belongs is a wellspring of diverse and potent biological activities. This guide, therefore, adopts a dual-pronged approach. Firstly, it will provide a comprehensive overview of the established mechanisms of action for structurally analogous 1,3,4-thiadiazole derivatives. Secondly, based on this rich body of evidence, it will posit a putative mechanism of action for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and delineate a rigorous, multi-faceted experimental strategy to systematically investigate and validate this hypothesis. This document is conceived not as a static repository of facts, but as a dynamic roadmap for discovery.

Part 1: The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that has captured the attention of medicinal chemists for its remarkable versatility. Its mesoionic character enhances its ability to traverse cellular membranes and engage with biological targets, contributing to favorable oral absorption and bioavailability. Furthermore, its structural similarity to pyrimidine suggests that it can act as a bioisostere, potentially interfering with nucleic acid replication processes.

Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Properties: This is one of the most extensively studied areas. The anticancer effects are often attributed to the inhibition of key enzymes involved in cancer progression, such as receptor protein tyrosine kinases like EGFR and HER-2. Some derivatives have also been shown to induce apoptosis and cell cycle arrest.

-

Enzyme Inhibition: The 1,3,4-thiadiazole nucleus is a common feature in inhibitors of various enzymes, including α-glucosidase, carbonic anhydrase, cyclooxygenase, and various peptidases.

-

Antimicrobial and Antifungal Activity: A significant number of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

-

Neurological and Anti-inflammatory Effects: Compounds incorporating this scaffold have also been investigated for their anticonvulsant, antidepressant, and anti-inflammatory potential.

A particularly noteworthy finding is that metabolites of 2-amino-1,3,4-thiadiazole act as potent inhibitors of inosine 5'-phosphate (IMP) dehydrogenase, a key enzyme in the de novo synthesis of purine nucleotides. This suggests a potential avenue for the antiproliferative effects of compounds containing this core structure.

Part 2: A Proposed Mechanism of Action for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

Given the extensive bioactivity of the 1,3,4-thiadiazole scaffold, a plausible hypothesis for the mechanism of action of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is that it functions as a targeted covalent inhibitor. The presence of a reactive 4-chlorobutanamide side chain suggests that this compound may act as an electrophile, capable of forming a covalent bond with a nucleophilic residue (such as cysteine, lysine, or histidine) within the active site of a target protein.

The 1,3,4-thiadiazole core would serve as the recognition element, guiding the molecule to the binding pocket of a specific enzyme. Potential targets, based on the activities of related compounds, could include:

-

Protein Tyrosine Kinases: The chloroacetyl group is a known warhead for targeting cysteine residues in the active site of kinases. Given the established role of 1,3,4-thiadiazoles as EGFR and HER-2 inhibitors, this is a primary avenue for investigation.

-

Dehydrogenases: The inhibition of IMP dehydrogenase by a 2-amino-1,3,4-thiadiazole metabolite highlights the potential for targeting this class of enzymes. The butanamide side chain could influence binding affinity and specificity.

-

Other Enzymes with Catalytic Cysteines: Many enzyme classes, including certain proteases and metabolic enzymes, rely on a catalytic cysteine. These represent a broader pool of potential targets.

The following diagram illustrates the proposed mechanism at a conceptual level:

Caption: Proposed covalent inhibition mechanism.

Part 3: A Rigorous Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate and validate the proposed mechanism of action, a multi-tiered experimental approach is recommended. This workflow is designed to be self-validating, with each stage providing data to inform and refine the next.

Tier 1: Target Identification and Engagement

The initial phase focuses on identifying the molecular target(s) of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.

Experimental Protocols:

-

Affinity-Based Proteomics:

-

Objective: To identify proteins that directly bind to the compound.

-

Methodology:

-

Synthesize a probe molecule by attaching a linker and a capture tag (e.g., biotin) to a non-essential position of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. The chloro group should be retained if covalent targeting is hypothesized.

-

Incubate the probe with cell lysates from a relevant cancer cell line (e.g., a breast or lung cancer line, given the activity of related compounds).

-

Capture the probe-protein complexes using streptavidin-coated beads.

-

Elute the bound proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Perform a competitive binding experiment with an excess of the untagged parent compound to ensure specificity.

-

-

-

Thermal Proteome Profiling (TPP):

-

Objective: To identify proteins whose thermal stability is altered upon compound binding.

-

Methodology:

-

Treat intact cells or cell lysates with the compound or a vehicle control.

-

Heat aliquots of the samples across a range of temperatures.

-

Separate soluble and aggregated proteins.

-

Analyze the soluble fraction by LC-MS/MS to determine the melting curves of thousands of proteins.

-

Proteins that are stabilized (or destabilized) by the compound are potential targets.

-

-

The following diagram outlines this target identification workflow:

Caption: Workflow for target identification.

Tier 2: Target Validation and Mechanistic Characterization

Once a list of high-confidence candidate targets is generated, the next step is to validate these interactions and characterize the mechanism of inhibition.

Experimental Protocols:

-

Recombinant Protein Expression and Purification:

-

Objective: To obtain pure, active target protein for in vitro assays.

-

Methodology:

-

Clone the gene encoding the candidate protein into an appropriate expression vector.

-

Express the protein in a suitable host system (e.g., E. coli, insect cells, or mammalian cells).

-

Purify the recombinant protein using affinity and size-exclusion chromatography.

-

-

-

Enzymatic Assays:

-

Objective: To determine if the compound inhibits the activity of the target protein and to characterize the kinetics of inhibition.

-

Methodology:

-

Develop or optimize a functional assay for the purified enzyme (e.g., a kinase assay measuring phosphorylation or a dehydrogenase assay measuring NAD+/NADH conversion).

-

Determine the IC50 value of the compound.

-

Perform kinetic studies (e.g., Michaelis-Menten kinetics in the presence of varying concentrations of the inhibitor) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

To test for covalent inhibition, perform a "jump-dilution" experiment. Pre-incubate the enzyme with the compound, then dilute the mixture to a concentration below the IC50. A lack of recovery of enzyme activity suggests irreversible inhibition.

-

-

-

Intact Protein Mass Spectrometry:

-

Objective: To confirm covalent bond formation.

-

Methodology:

-

Incubate the purified target protein with the compound.

-

Analyze the intact protein using high-resolution mass spectrometry.

-

A mass shift corresponding to the molecular weight of the compound (or a fragment thereof) confirms covalent modification.

-

-

Tier 3: Cellular and Pathway Analysis

The final tier of experiments aims to understand the downstream cellular consequences of target engagement.

Experimental Protocols:

-

Cellular Target Engagement Assays:

-

Objective: To confirm that the compound engages the target protein in a cellular context.

-

Methodology:

-

Use a cellular thermal shift assay (CETSA) to confirm target stabilization in intact cells.

-

If the target is a kinase, perform Western blotting to assess the phosphorylation status of known downstream substrates. A decrease in substrate phosphorylation upon compound treatment indicates target inhibition.

-

-

-

Phenotypic Assays:

-

Objective: To link target inhibition to a cellular phenotype.

-

Methodology:

-

Conduct cell viability assays (e.g., MTT or CellTiter-Glo) across a panel of cancer cell lines to determine the antiproliferative activity of the compound.

-

Perform cell cycle analysis by flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.

-

Use an Annexin V/propidium iodide staining assay to assess the induction of apoptosis.

-

-

The following table summarizes the key experimental data to be collected:

| Experimental Tier | Assay | Key Data Output | Interpretation |

| Tier 1: Target ID | Affinity Proteomics | List of interacting proteins | Identifies direct binding partners |

| Thermal Proteome Profiling | Protein melting curve shifts | Identifies proteins stabilized by the compound | |

| Tier 2: Validation | Enzymatic Assays | IC50, Ki, mode of inhibition | Quantifies inhibitory potency and mechanism |

| Intact Protein MS | Mass shift of target protein | Confirms covalent modification | |

| Tier 3: Cellular | Cellular Target Engagement | Target stabilization, substrate phosphorylation | Confirms target engagement in cells |

| Phenotypic Assays | Cell viability, cell cycle arrest, apoptosis | Links target inhibition to cellular outcome |

Conclusion: From Hypothesis to Validated Mechanism

While the precise molecular target of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is yet to be definitively identified, the rich pharmacology of the 1,3,4-thiadiazole scaffold provides a strong foundation for a hypothesis-driven investigation. The presence of a reactive chlorobutanamide moiety strongly suggests a covalent mechanism of action, a modality of increasing interest in drug development for its potential to achieve high potency and prolonged duration of action. The experimental workflow detailed in this guide provides a comprehensive and rigorous strategy for identifying the molecular target, validating the interaction, and elucidating the downstream cellular consequences of its inhibition. Through this systematic approach, the scientific community can move closer to understanding the full therapeutic potential of this promising compound.

References

-

New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega.

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed.

-

1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence. PubMed.

-

1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. PubMed Central.

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.

-

4-chloro-N-1,3,4-thiadiazol-2-ylbutanamide | CAS 544700-56-3. Santa Cruz Biotechnology.

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.

-

4-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-butanamide. Matrix Scientific.

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PubMed Central.

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate.

-

New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. PubMed Central.

-

Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry.

-

Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies.

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.

-

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives: Synthesis and in vitro Anticancer Assessment. SciSpace.

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.

-

Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. PubMed Central.

-

Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). PubMed.

- Stereochemical basis for activity in thiadiazole anticonvulsants: 1-[5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methanaminium chloride and

The Versatile Scaffold: An In-Depth Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including aromaticity, metabolic stability, and the ability to participate in hydrogen bonding, contribute to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the significant pharmacological profiles of 1,3,4-thiadiazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. We will explore their established roles as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents, offering field-proven insights for researchers and professionals engaged in the discovery and development of novel therapeutics.

The 1,3,4-Thiadiazole Core: A Foundation for Pharmacological Diversity

The remarkable versatility of the 1,3,4-thiadiazole ring stems from its distinct electronic and structural features. The presence of the sulfur atom and two nitrogen atoms within the aromatic ring creates a unique electron distribution, influencing its ability to interact with various biological targets.[1][2] This scaffold is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, which partly explains its ability to interfere with DNA replication processes in cancer cells and pathogens.[3][4]

Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to cross cellular membranes, leading to favorable oral absorption and bioavailability.[3][5] The ease of substitution at the C2 and C5 positions allows for the generation of large, diverse chemical libraries, facilitating the optimization of potency and selectivity against specific biological targets. This inherent "drug-likeness" has made the 1,3,4-thiadiazole scaffold a focal point in the quest for new therapeutic agents.[1][6]

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 1,3,4-thiadiazole have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][7] This broad-spectrum activity is a critical attribute in the face of rising antimicrobial resistance.

Mechanism of Action

The antimicrobial effects of 1,3,4-thiadiazole derivatives are often multifactorial. One key mechanism involves the inhibition of essential microbial enzymes. The electron-rich nature of the thiadiazole ring allows it to coordinate with metal ions in the active sites of metalloenzymes or to form hydrogen bonds with key amino acid residues, thereby disrupting their catalytic function.[1]

Another proposed mechanism is the disruption of the microbial cell membrane. The lipophilic nature of many 1,3,4-thiadiazole derivatives facilitates their insertion into the lipid bilayer, altering its permeability and leading to the leakage of essential cellular components and ultimately, cell death.

Structure-Activity Relationship (SAR) Insights

Numerous studies have elucidated key structural features that govern the antimicrobial potency of 1,3,4-thiadiazole derivatives. For instance, the presence of a free amino group adjacent to the thiadiazole ring has been shown to confer significant antibacterial activity.[1] Additionally, the nature and position of substituents on the aromatic rings attached to the thiadiazole core play a crucial role in modulating activity.

Representative Data on Antimicrobial Activity

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Tetranorlabdane-1,3,4-thiadiazole hybrid (14a) | Bacillus polymyxa (Gram-positive) | 2.5 | [1] |

| Tetranorlabdane-1,3,4-thiadiazole hybrid (14a) | Pseudomonas aeruginosa (Gram-negative) | 2.5 | [1] |

| Modified chitosan-thiadiazole conjugate (15) | Escherichia coli | Moderate Inhibition Zone | [1] |

| Modified chitosan-thiadiazole conjugate (15) | Staphylococcus aureus | Moderate Inhibition Zone | [1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standardized and self-validating method for assessing antibacterial activity is the broth microdilution assay.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The 1,3,4-thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate. A known antibiotic (e.g., ciprofloxacin) is used as a reference standard.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives exhibiting a wide array of mechanisms to combat cancer cell proliferation and survival.[4][8]

Mechanisms of Anticancer Action

The anticancer properties of 1,3,4-thiadiazole derivatives are diverse and often target key vulnerabilities in cancer cells.

-

Enzyme Inhibition: A significant number of these compounds act as potent inhibitors of enzymes crucial for cancer progression.

-

Kinase Inhibition: They can target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and HER-2, which are often overexpressed in various cancers and drive cell proliferation and survival pathways.[5]

-

Carbonic Anhydrase Inhibition: Certain derivatives inhibit carbonic anhydrases, enzymes involved in maintaining the pH balance in tumor microenvironments, which is critical for tumor growth and metastasis.[8]

-

Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest and apoptosis.[8]

-

-

Tubulin Polymerization Inhibition: Some 1,3,4-thiadiazole derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to mitotic arrest and ultimately, apoptotic cell death.[8]

-

Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[9][10]

Signaling Pathway Visualization

Caption: Anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Representative Data on Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 32a | HePG-2 (Liver) | 3.31 | EGFR Inhibition | [3] |

| Compound 32d | MCF-7 (Breast) | 9.31 | EGFR Inhibition | [3] |

| Compound 8a | A549 (Lung) | 1.62 - 4.61 | Not specified | [5] |

| Compound 2g | LoVo (Colon) | 2.44 | Anti-proliferative | [10] |

Experimental Workflow: In Vitro Anticancer Evaluation

Caption: Workflow for in vitro anticancer evaluation.

Anti-inflammatory and Anticonvulsant Activities

Beyond their antimicrobial and anticancer properties, 1,3,4-thiadiazole derivatives have shown promise as anti-inflammatory and anticonvulsant agents.[2][11]

Anti-inflammatory Effects

The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[8] By blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes, they can effectively reduce inflammation.

Anticonvulsant Properties

The anticonvulsant mechanism of 1,3,4-thiadiazole derivatives is linked to their interaction with the central nervous system. A key proposed mechanism is the modulation of the GABAergic system.[11] These compounds can enhance the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This action raises the seizure threshold and prevents the spread of abnormal electrical activity in the brain.[11]

Essential structural features for anticonvulsant activity include a hydrophobic aryl ring, a hydrogen bonding domain, and an electron-donor group.[11]

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold has unequivocally established itself as a versatile and highly valuable framework in the field of drug discovery. The diverse range of biological activities, coupled with favorable pharmacokinetic properties, underscores its potential for the development of novel therapeutics to address a multitude of diseases.[1][6] Future research should continue to focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper exploration of their mechanisms of action. The integration of computational modeling and advanced screening techniques will undoubtedly accelerate the journey of 1,3,4-thiadiazole-based compounds from the laboratory to clinical applications.

References

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved January 21, 2026, from [Link]

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022, January 20). Frontiers. Retrieved January 21, 2026, from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). PMC. Retrieved January 21, 2026, from [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025, August 8). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). MDPI. Retrieved January 21, 2026, from [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022, December 6). MDPI. Retrieved January 21, 2026, from [Link]

-

1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. (2024, June 15). Asian Journal of Pharmaceutical Research and Development. Retrieved January 21, 2026, from [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. bepls.com [bepls.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

in vitro screening of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

An In-Depth Technical Guide to the In Vitro Screening of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

Authored by a Senior Application Scientist

Preamble: Strategic Interrogation of a Novel Thiadiazole Derivative

The compound 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (CAS 544700-56-3) represents a compelling subject for in vitro screening.[1] Its structure is centered on the 1,3,4-thiadiazole ring, a heterocyclic scaffold renowned for its privileged role in medicinal chemistry.[2] Derivatives of this core are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] This guide eschews a generic, one-size-fits-all screening template. Instead, it outlines a logical, tiered screening cascade designed to efficiently de-risk and characterize this specific molecule, beginning with broad phenotypic assessments and progressively narrowing the focus to specific molecular targets. Our philosophy is to establish a foundational understanding of the compound's interaction with biological systems before committing resources to more complex, target-specific investigations.

The Screening Cascade: A Phased Approach to Unveiling Bioactivity

A successful screening strategy should function like a funnel, starting with high-throughput, cost-effective assays to identify any biological activity and systematically progressing to more detailed, mechanism-of-action studies for promising hits.[7] This cascade is designed to answer critical questions at each stage, ensuring that decisions are data-driven and resources are allocated efficiently.

Caption: A logical workflow for the tiered in vitro screening cascade.

Tier 1: Foundational Cytotoxicity Profiling

Causality: Before investigating any specific therapeutic activity, it is imperative to determine the compound's intrinsic cytotoxicity. A highly cytotoxic compound may be a candidate for oncology but would be unsuitable for most other indications. Conversely, a complete lack of cytotoxicity at high concentrations might suggest poor cell permeability or a lack of interaction with fundamental cellular machinery. Cell-based metabolic assays like the MTT or XTT are ideal for this initial assessment due to their robustness, cost-effectiveness, and amenability to high-throughput screening.[8][9]

Principle of Tetrazolium-Based Assays

These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[10] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of a substrate (e.g., the yellow MTT) to form a colored formazan product (purple for MTT).[11] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8] The XTT assay is similar but produces a water-soluble formazan, eliminating the need for a solubilization step and simplifying the protocol.[8][12]

Caption: Principle of the MTT cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating controls to ensure data integrity.

-

Materials:

-

Human cancer cell line (e.g., A549 - lung carcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney). Using a panel is crucial for identifying cancer-selective cytotoxicity.

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (Test Compound).

-

Dimethyl sulfoxide (DMSO, vehicle).

-

Doxorubicin (Positive Control for cytotoxicity).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

-

96-well flat-bottom plates, multichannel pipette, microplate reader.

-

-

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium. Add 100 µL of the prepared compound dilutions to the respective wells.

-

Test Wells: Cells + Test Compound dilutions.

-

Vehicle Control: Cells + medium with DMSO (represents 100% viability).

-

Positive Control: Cells + Doxorubicin dilutions (to validate assay sensitivity to a known cytotoxic agent).

-

Blank: Medium only (for background absorbance).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours. Viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Presentation & Interpretation: The percentage of cell viability is calculated as: [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100. The results are plotted as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

| Compound | Cell Line | IC₅₀ (µM) [Hypothetical Data] |

| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | A549 | 12.5 |

| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | HEK293 | > 100 |

| Doxorubicin (Positive Control) | A549 | 0.8 |

This hypothetical data suggests the compound has moderate and selective cytotoxicity against the A549 cancer cell line, making it a candidate for further investigation as an anticancer agent.

Tier 2: Broad-Spectrum Functional Screening

If Tier 1 results show interesting activity (e.g., selective cytotoxicity) or a lack of general toxicity, the next logical step is to screen against functional targets suggested by the 1,3,4-thiadiazole scaffold's known pharmacology.[5]

A. Enzyme Inhibition Assays

Causality: Many drugs exert their effects by inhibiting enzymes.[13][14] The 1,3,4-thiadiazole nucleus is a known inhibitor of several enzyme classes, including carbonic anhydrases (implicated in glaucoma and as diuretics), cyclooxygenases (anti-inflammatory), and various protein kinases (anticancer).[3][5] Screening against a panel of representative enzymes is a highly effective method to identify potential mechanisms of action.

Experimental Protocol: General Enzyme Inhibition Assay (e.g., Kinase)

This protocol describes a universal method adaptable to many enzyme assays that produce a detectable signal (e.g., colorimetric, fluorescent, luminescent).

-

Materials:

-

Purified target enzyme (e.g., a specific kinase).

-

Specific substrate for the enzyme.

-

Cofactors required for the reaction (e.g., ATP for kinases).

-

Test Compound and a known inhibitor (Positive Control, e.g., Staurosporine for kinases).

-

Assay Buffer.

-

Detection Reagent (e.g., a reagent that measures remaining ATP to quantify kinase activity).

-

96- or 384-well plates.

-

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the test compound and positive control at various concentrations.

-

Reaction Setup: In a multiwell plate, add the assay buffer, test compound/control, and the enzyme. Allow a short pre-incubation period (10-15 min) for the compound to bind to the enzyme.

-

Initiate Reaction: Add the substrate (and ATP for kinases) to all wells to start the enzymatic reaction.

-

Incubation: Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.

-

Stop & Detect: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

-

Data Acquisition: Read the signal (absorbance, fluorescence, or luminescence) on a plate reader.

-

-

Data Presentation & Interpretation: Enzyme inhibition is calculated relative to a no-inhibitor control. An IC₅₀ value is determined from the dose-response curve.

| Compound | Target Enzyme | IC₅₀ (µM) [Hypothetical Data] |

| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | Kinase A | 5.2 |

| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | Kinase B | > 50 |

| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | COX-2 | 25.1 |

| Staurosporine (Positive Control) | Kinase A | 0.01 |

This hypothetical data points towards a selective inhibition of "Kinase A," providing a strong lead for a specific mechanism of action.

B. Antimicrobial Susceptibility Testing

Causality: The 1,3,4-thiadiazole scaffold is a cornerstone of many antibacterial and antifungal agents.[6][15][16] Therefore, parallel screening for antimicrobial activity is a high-yield, rational approach. The goal is to determine the Minimum Inhibitory Concentration (MIC).

-

Methodology: A standard broth microdilution method would be employed. The test compound is serially diluted in a 96-well plate containing microbial growth medium. A standardized inoculum of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) is added.[6] After incubation, the MIC is determined as the lowest compound concentration that visibly inhibits microbial growth.

Tier 3: Mechanism of Action & Target Deconvolution

If a compelling hit is identified in Tier 2, further studies are required to confirm the target and elucidate the precise mechanism of inhibition.

-

Enzyme Kinetic Studies: If an enzyme is inhibited, studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[17] This involves measuring reaction rates at varying concentrations of both the substrate and the inhibitor, followed by analysis using models like Lineweaver-Burk plots.

-

Receptor Binding Assays: If the compound's activity profile suggests interaction with a receptor (e.g., a G-protein coupled receptor), competitive binding assays can be used.[18] These assays measure the ability of the test compound to displace a known, labeled ligand from its receptor.[19][20] The output is typically an inhibition constant (Ki), which reflects the compound's binding affinity for the receptor.

Conclusion

This technical guide presents a structured, causality-driven framework for the . By starting with broad cytotoxicity profiling and progressing through targeted functional screens based on the known pharmacology of the 1,3,4-thiadiazole core, this approach maximizes the probability of identifying meaningful biological activity. Each proposed protocol is a self-contained, validated system designed to generate robust and interpretable data, paving the way for more advanced preclinical development.

References

-

Matysiak, J. (2016). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

-

Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

-

Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

-

Matysiak, J. (2016). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]

-

PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry. Retrieved from [Link]

-

Chavhan, P. A., et al. (2021). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC - NIH. Retrieved from [Link]

-

BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Retrieved from [Link]

-

Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Retrieved from [Link]

-

NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

-

PubMed. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Journal of Biomolecular Screening. Retrieved from [Link]

-

Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

-

Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Retrieved from [Link]

-

Chen, H., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry. Retrieved from [Link]

-

Chen, H., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. international-biopharma.com [international-biopharma.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. MTT assay - Wikipedia [en.wikipedia.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 13. blog.biobide.com [blog.biobide.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]

- 16. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Receptor-Ligand Binding Assays [labome.com]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

spectral characterization of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

An In-Depth Technical Guide to the Spectral Characterization of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

Introduction

The 1,3,4-thiadiazole nucleus is a cornerstone of modern medicinal chemistry, serving as a versatile pharmacophore in the development of novel therapeutic agents.[1][2][3] Compounds incorporating this five-membered heterocyclic ring have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The specific compound, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (CAS 544700-56-3), combines this privileged scaffold with a reactive chlorobutanamide side chain, making it a molecule of significant interest for further functionalization and drug development.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive predictive analysis of the key spectroscopic signatures of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. In the absence of directly published experimental spectra for this exact molecule, this document synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust, predictive framework for its characterization. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this compound and its derivatives.

Molecular Structure and Synthetic Strategy

A logical synthetic approach is crucial for obtaining the target compound for analysis. The proposed synthesis involves the acylation of 2-amino-1,3,4-thiadiazole with 4-chlorobutyryl chloride. This standard amide bond formation is a reliable and well-established method in organic synthesis.

Caption: Conceptual workflow for the synthesis of the target compound.

The resulting molecular structure features several key functional groups that will give rise to distinct spectroscopic signals: an amide linkage, a flexible alkyl chain with a terminal chloride, and the aromatic 1,3,4-thiadiazole ring.

Caption: Molecular structure of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.

¹H NMR Spectroscopy Analysis (Predictive)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for elucidating the structure by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides as it ensures the amide N-H proton is observable.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters: Acquire a standard one-dimensional proton spectrum. The spectral width should be set to encompass a range of 0-14 ppm. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

Predicted Spectral Data

The structure suggests four primary proton environments, plus the proton on the thiadiazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet, broad | 1H | NH | The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl and thiadiazole groups. Its signal is often broad due to quadrupole coupling with the adjacent nitrogen. |

| ~8.5 - 9.0 | Singlet | 1H | Thiazole CH | The lone proton on the aromatic 1,3,4-thiadiazole ring is in an electron-deficient environment and is expected to appear far downfield. |

| ~3.7 | Triplet | 2H | -CH₂-Cl | The methylene group directly attached to the electronegative chlorine atom will be deshielded. It will appear as a triplet due to coupling with the adjacent CH₂ group. |

| ~2.6 | Triplet | 2H | -CH₂ -C=O | The methylene group adjacent to the carbonyl is also deshielded and will appear as a triplet from coupling to the central methylene group. |

| ~2.1 | Pentet (or multiplet) | 2H | -CH₂-CH₂ -CH₂- | This central methylene group is coupled to two adjacent CH₂ groups (4 protons), which should result in a pentet (n+1 rule). |

¹³C NMR Spectroscopy Analysis (Predictive)

Carbon-13 NMR provides critical information on the carbon framework of the molecule.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument: A 100 MHz or higher NMR spectrometer (corresponding to a 400 MHz proton frequency).

-

Parameters: A standard proton-decoupled ¹³C experiment (e.g., PENDANT or APT) is used to simplify the spectrum to single lines for each unique carbon.

Predicted Spectral Data

The molecule has 6 unique carbon atoms. The chemical shifts for the thiadiazole carbons are predicted based on published data for similar derivatives, which typically resonate between 155 and 180 ppm.[2][4][5]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |